Perhydroxycucurbit[6]uril
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Overview
Description
Perhydroxycucurbit[6]uril is a substituted cucurbituril. It derives from a cucurbit[6]uril.
Scientific Research Applications
Chromatographic Applications
Perhydroxycucurbit[6]uril has been successfully used as a stationary phase in gas chromatography, showing wide operational temperature ranges and outstanding thermostability. It exhibits good selectivities for various organic compounds, including alkanes, aromatic hydrocarbons, alcohols, esters, ketones, and amines, and can separate complex samples effectively. The partial inclusion complexation with analytes is thought to improve separation selectivity and column efficiency, indicating its potential for complex analytical applications (Li et al., 2008).
Supramolecular Chemistry
In the realm of supramolecular chemistry, direct functionalization of cucurbit[n]uril to perhydroxycucurbit[n]uril has expanded its utilization, providing tailored derivatives with desired functional groups and improved solubility. These derivatives have potential applications ranging from sensors to protein and peptide drug delivery, showcasing the adaptability of this compound in creating functional materials for advanced applications (Jon et al., 2003).
Photodynamic Therapy
This compound-based polymer nanocapsules have been developed for targeted photodynamic therapy against cancer cells. These nanocapsules encapsulate therapeutic payloads, such as chlorin e6, demonstrating the potential of this compound derivatives in biomedical applications and drug delivery systems (Sun et al., 2019).
Environmental Remediation
This compound has also been explored for environmental applications, such as the removal of uranium(VI) from aqueous solutions. A composite of this compound and graphene oxide demonstrated high adsorption capacity and fast sedimentation velocity, indicating its efficacy in wastewater treatment and the potential for addressing pollution and contamination issues (Shao et al., 2016).
Properties
Molecular Formula |
C36H36N24O24 |
---|---|
Molecular Weight |
1188.8 g/mol |
InChI |
InChI=1S/C36H36N24O24/c61-13-37-1-38-14(62)40-3-46-18(66)50-8-54-22(70)58-11-57-21(69)53-7-49-17(65)45-2-39(13)27(75)25(37,73)41-4-42-16(64)44(28(40,76)26(38,42)74)6-48-20(68)52(32(50,80)30(46,48)78)10-56-24(72)60(36(58,84)34(54,56)82)12-59-23(71)55(33(53,81)35(57,59)83)9-51-19(67)47(5-43(27)15(41)63)29(45,77)31(49,51)79/h73-84H,1-12H2 |
InChI Key |
KPGXAHGJVOABRF-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(=O)N3CN4C(=O)N5CN6C(=O)N7CN8C(=O)N9CN%10C(=O)N%11CN%12C(=O)N1C1(C%12(N%12CN%13C%11(C%10(N(C%13=O)CN%10C9(C8(N(C%10=O)CN8C7(C6(N(C8=O)CN6C5(C4(N(C6=O)CN4C3(C2(N(C4=O)CN1C%12=O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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